4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is an organic molecule that has garnered attention for its potential biological activities. Its structure features a benzamide core, a thieno[2,3-d]pyrimidine moiety, and a sulfonyl group derived from 3,5-dimethylpiperidine. This combination of structural elements suggests various pharmacological properties, primarily due to the diverse functional groups that may interact with biological targets.
Structural Characteristics
The compound can be characterized as follows:
Component | Description |
---|---|
Core Structure | Benzamide |
Substituent | Thieno[2,3-d]pyrimidine |
Functional Group | Sulfonyl (from 3,5-dimethylpiperidine) |
This unique configuration may enhance its interaction with biological systems, potentially leading to significant therapeutic applications.
Antimicrobial Properties
Initial studies suggest that the compound exhibits notable antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus . The presence of the 3,5-dimethylpiperidine moiety is linked to these antimicrobial effects. Sulfonamides are known for their broad spectrum of biological activities, including enzyme inhibition and receptor modulation .
Anticancer Potential
The thieno[2,3-d]pyrimidine component indicates a potential for kinase inhibition , which is a common mechanism in many anticancer drugs. Compounds containing this moiety have previously shown promise in targeting various cancer types . Further research is necessary to elucidate the specific mechanisms through which this compound may exert cytotoxic effects on malignant cells.
The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its biological activity could involve:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- Receptor Interaction : The compound could modulate receptor activity through binding interactions.
Case Studies and Research Findings
Research into structurally similar compounds has provided insights into potential biological activities:
-
Cytotoxicity Studies : Compounds with similar thienopyrimidine structures have demonstrated significant cytotoxicity against various cancer cell lines (e.g., colon cancer and oral squamous cell carcinoma) . For instance, studies showed that certain derivatives were more toxic to malignant cells than to non-malignant cells, indicating selective toxicity that could be beneficial in cancer therapy.
Compound Cell Line Tested Cytotoxicity Results Compound A HCT116 (Colon Cancer) High toxicity observed Compound B HSC-2 (Oral Cancer) Selective toxicity noted - Biological Interactions : Interaction studies involving similar compounds have suggested pathways through which these molecules can induce apoptosis in cancer cells by activating caspases . This pathway is crucial for programmed cell death and could be a target for therapeutic intervention.
Future Research Directions
Given the promising structural attributes and preliminary biological activity data, future research should focus on:
- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
- Expanded Biological Testing : Conducting comprehensive assays across various cancer cell lines and microbial strains to establish a broader profile of its biological activity.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13-9-14(2)11-24(10-13)29(26,27)16-5-3-15(4-6-16)19(25)23-18-17-7-8-28-20(17)22-12-21-18/h3-8,12-14H,9-11H2,1-2H3,(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEUKUJKJGEHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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